Aconine

Vue d'ensemble

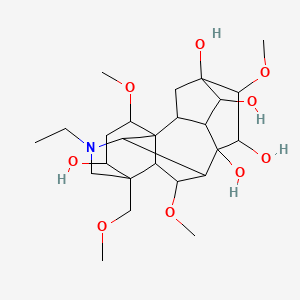

Description

Aconine is a polycyclic diterpenoid alkaloid derived from the hydrolysis of aconitine, a highly toxic compound found in various species of the Aconitum genus. This compound itself is less toxic and has been studied for its potential therapeutic applications. It is characterized by a complex structure with multiple stereocenters, making it a fascinating subject for chemical and pharmacological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aconine typically involves the hydrolysis of aconitine. This process can be achieved by heating aconitine in an acidic or basic medium, which leads to the removal of the acetyl and benzoyl groups, resulting in the formation of this compound . The reaction conditions often include:

Temperature: Around 100°C

Medium: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. The process involves the extraction of aconitine from Aconitum plants, followed by controlled hydrolysis to yield this compound. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and hydrolysis steps .

Analyse Des Réactions Chimiques

Types of Reactions: Aconine can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alkaloids .

Applications De Recherche Scientifique

Chemistry: Aconine serves as a model compound for studying the reactivity and synthesis of polycyclic diterpenoid alkaloids.

Mécanisme D'action

Aconine exerts its effects primarily through interaction with cellular ion channels and signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can modulate the activity of osteoclasts, thereby reducing bone resorption and improving bone density .

Comparaison Avec Des Composés Similaires

Aconine is part of a larger family of diterpenoid alkaloids, which includes compounds like aconitine, mesaconitine, and hypaconitine. Compared to these compounds, this compound is less toxic and has a different spectrum of biological activities . For instance:

Aconitine: Highly toxic, primarily affects the cardiovascular system.

Mesaconitine: Similar to aconitine but with slightly lower toxicity.

Hypaconitine: Also toxic, with effects on the nervous system.

This compound’s lower toxicity and unique biological activities make it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Aconine, an alkaloid derived from the Aconitum species, particularly Aconitum tubers, exhibits a range of biological activities that have garnered significant interest in pharmacology and toxicology. This article provides a comprehensive overview of this compound's biological activity, including its pharmacokinetics, mechanisms of action, therapeutic potential, and associated risks.

Overview of this compound

This compound is one of the key alkaloids found in Aconitum species, known for its potent pharmacological effects. It is structurally related to other aconitine derivatives and has been studied for its therapeutic applications as well as its toxicity.

Pharmacokinetics

Research has shown that this compound is rapidly absorbed in vivo, although its absorption is relatively poor. A study on the pharmacokinetics of this compound compared to other alkaloids like aconitine and benzoylthis compound revealed the following key parameters:

| Parameter | This compound (ACN) | Aconitine (AC) | Benzoylthis compound (BAC) |

|---|---|---|---|

| Tmax (h) | 0.31 ± 0.17 | 0.31 ± 0.17 | 0.31 ± 0.17 |

| Cmax (ng/mL) | 4.29 | 10.99 | 3.99 |

| Half-life (t1/2) (h) | 3.32 | 1.41 | 9.49 |

These results indicate that while this compound is absorbed quickly, its peak concentration is lower than that of aconitine, suggesting differences in bioavailability and metabolic stability .

This compound exerts its effects primarily through modulation of ion channels and neurotransmitter systems:

- Sodium Channel Modulation : this compound has been shown to activate voltage-gated sodium channels, leading to increased intracellular sodium levels and potential excitotoxicity in neurons . This mechanism underlies both its therapeutic effects and toxicity.

- Neurotransmitter Release : At low concentrations, this compound enhances presynaptic acetylcholine release, which can improve muscle contraction. However, at higher concentrations, it inhibits synaptic transmission by prolonging sodium channel opening .

- Cardiovascular Effects : this compound can induce bradycardia and hypotension through central nervous system pathways and direct myocardial effects. It has been implicated in various arrhythmias due to its influence on cardiac ion channels .

Therapeutic Potential

Despite its toxicity, this compound has potential therapeutic applications:

- Cardiac Function Enhancement : Some studies suggest that this compound may improve cardiac function by modulating ion channel activity .

- Anti-inflammatory Effects : There is emerging evidence that aconitine derivatives may exert anti-inflammatory effects, which could be beneficial in treating conditions like systemic lupus erythematosus .

Case Studies

Several case reports highlight the dual nature of this compound's effects:

- Intentional Overdose : One case involved a patient who experienced severe cardiovascular instability after an intentional overdose of aconite-containing herbal medicine. The patient exhibited bradycardia and hypotension but was successfully treated with supportive care .

- Accidental Poisoning : Another report documented two individuals who suffered from acute poisoning after consuming herbal preparations containing aconite. They presented with wide complex tachycardia and required intensive care management .

Safety and Toxicity

The toxicity of this compound is a significant concern due to its narrow therapeutic window:

- Symptoms of Toxicity : Common symptoms include gastrointestinal distress, cardiovascular instability, and neurological impairment due to sodium channel blockade .

- Management Strategies : Treatment typically involves supportive care, including monitoring cardiac function and administering medications to stabilize heart rhythm.

Propriétés

IUPAC Name |

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMGCPHFHQGPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871718 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.